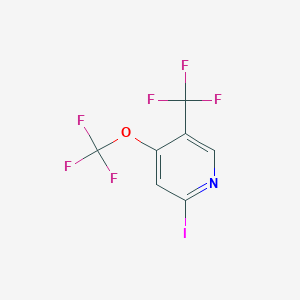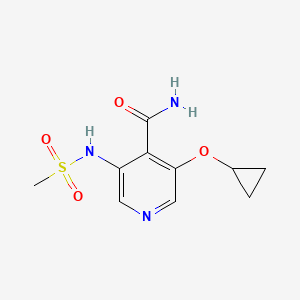
3-Cyclopropoxy-5-(methylsulfonamido)isonicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropoxy-5-(methylsulfonamido)isonicotinamide is a chemical compound with the molecular formula C10H13N3O4S and a molecular weight of 271.29 g/mol . This compound is part of the isonicotinamide family, which is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 3-Cyclopropoxy-5-(methylsulfonamido)isonicotinamide typically involves the reaction of isonicotinamide with appropriate reagents under controlled conditions. One common method involves the use of copper (II) acetate and isonicotinamide in methanol as a solvent . The reaction conditions, such as temperature, time, and molar ratios, are carefully controlled to yield the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
3-Cyclopropoxy-5-(methylsulfonamido)isonicotinamide can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential interactions with DNA and proteins . In medicine, it is being explored for its potential therapeutic properties, including antibacterial and anticancer activities. Additionally, it has applications in the pharmaceutical industry as an intermediate in drug synthesis .
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-5-(methylsulfonamido)isonicotinamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The sulfonamide group in the compound is known to inhibit the synthesis of folic acid in bacteria, leading to antibacterial effects . In cancer research, it may interfere with cell proliferation pathways, leading to reduced tumor growth.
Comparison with Similar Compounds
3-Cyclopropoxy-5-(methylsulfonamido)isonicotinamide can be compared with other similar compounds, such as 3-Cyclopropoxy-N-methyl-5-(methylsulfonamido)isonicotinamide While both compounds share a similar core structure, the presence of different substituents can lead to variations in their chemical properties and biological activities
Properties
Molecular Formula |
C10H13N3O4S |
|---|---|
Molecular Weight |
271.30 g/mol |
IUPAC Name |
3-cyclopropyloxy-5-(methanesulfonamido)pyridine-4-carboxamide |
InChI |
InChI=1S/C10H13N3O4S/c1-18(15,16)13-7-4-12-5-8(9(7)10(11)14)17-6-2-3-6/h4-6,13H,2-3H2,1H3,(H2,11,14) |
InChI Key |
RCYFNDMDOGHJSO-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=CN=CC(=C1C(=O)N)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(4-CF3-phenyl)ethyl]piperazine dihydrochloride](/img/structure/B14807905.png)
![4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-4-carboxamide](/img/structure/B14807908.png)

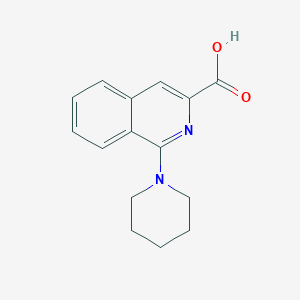

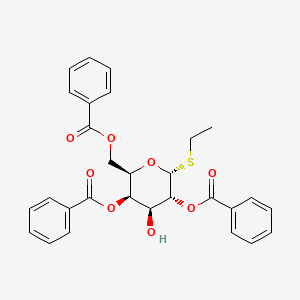

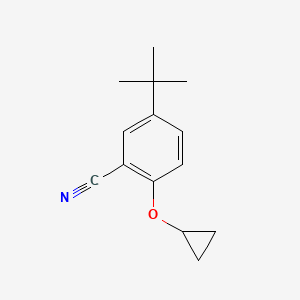
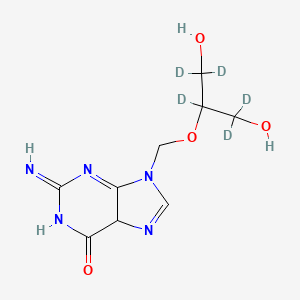

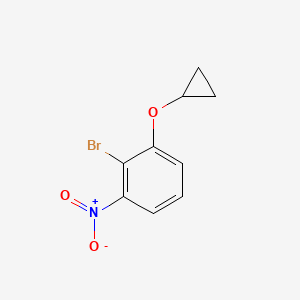
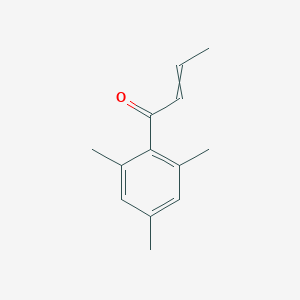
![3-{(E)-[(4-chloro-3-nitrophenyl)imino]methyl}benzene-1,2-diol](/img/structure/B14807966.png)
